molecular formula C15H20N2O B6341672 10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one CAS No. 1186194-55-7

10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one

Cat. No. B6341672
CAS RN: 1186194-55-7
M. Wt: 244.33 g/mol
InChI Key: OWXBAYLITTYOKA-UHFFFAOYSA-N
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Description

10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one is a chemical compound . It is available from various suppliers . More detailed information about its physical and chemical properties can be found in chemical databases .

Scientific Research Applications

Pharmacological Applications

Diazepines, including compounds structurally related to "10a-Phenyl-decahydropyrido[1,2-a][1,3]diazepin-7-one," are extensively studied for their pharmacological properties, particularly in the context of their central nervous system (CNS) effects. Benzodiazepines, a subclass of diazepines, are renowned for their anxiolytic, anticonvulsant, and muscle relaxant properties. Research focuses on their mechanisms of action, particularly their interaction with GABA receptors, and their applications in treating conditions like epilepsy, anxiety, and spasticity (Petty et al., 1995; Prasad et al., 2007).

Organic Synthesis and Chemical Properties

The synthesis and chemical properties of diazepine derivatives, including those structurally similar to "this compound," are significant areas of research. Studies focus on developing synthetic methodologies for diazepine compounds, exploring their chemical reactions, and evaluating their potential as intermediates in pharmaceutical synthesis (Ibrahim, 2011).

Therapeutic Efficacy and Safety

The efficacy and safety of diazepine derivatives in various therapeutic applications are critical research areas. Clinical trials and reviews assess the effectiveness of these compounds in managing spasticity, anxiety, and epileptic conditions, comparing them with other therapeutic agents like phenytoin and lorazepam. The goal is to identify optimal treatment strategies that balance efficacy with minimal side effects (Otero-Romero et al., 2016; Delgado et al., 2010).

properties

IUPAC Name

10a-phenyl-1,2,3,4,5,8,9,10-octahydropyrido[1,2-a][1,3]diazepin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O/c18-14-9-6-10-15(13-7-2-1-3-8-13)16-11-4-5-12-17(14)15/h1-3,7-8,16H,4-6,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXBAYLITTYOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)CCCC2(NC1)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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